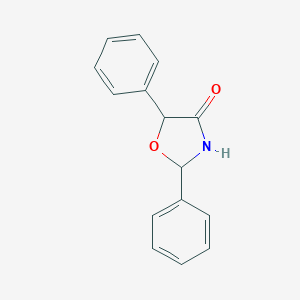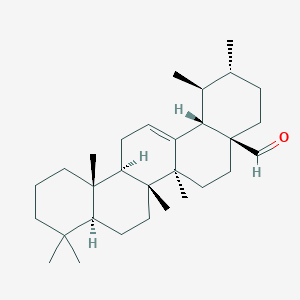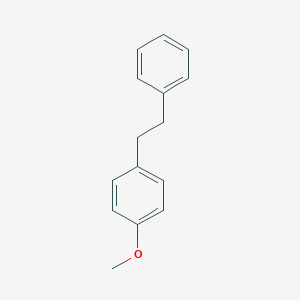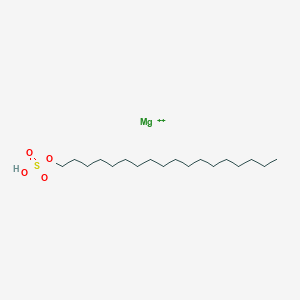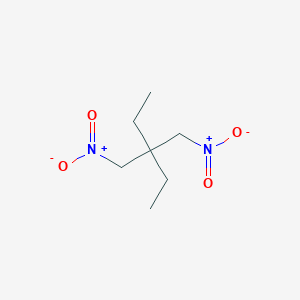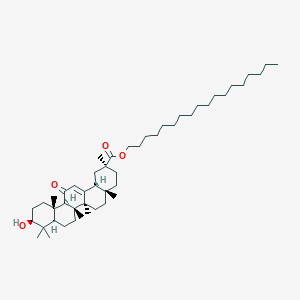
Estearil glicirretinato
Descripción general
Descripción
Estearil glicirretinato: es un derivado éster del ácido glicirretínico y el alcohol estearílico. Es un polvo blanco o blanquecino conocido por sus propiedades antiinflamatorias, calmantes y acondicionadoras de la piel. Este compuesto se utiliza ampliamente en las industrias cosmética y farmacéutica debido a su capacidad para mejorar la apariencia de la piel seca o dañada al reducir la descamación y restaurar la flexibilidad .
Aplicaciones Científicas De Investigación
El estearil glicirretinato tiene numerosas aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria :
-
Industria cosmética:
- Se utiliza en cremas, lociones, productos para el cuidado del sol, productos para después del sol, barras de labios y maquillaje por sus propiedades antiinflamatorias y acondicionadoras de la piel.
-
Industria farmacéutica:
- Incorporado en formulaciones por sus efectos calmantes y antibacterianos.
- Se utiliza en sistemas de administración de fármacos, como liposomas modificados, para la terapia dirigida del cáncer.
-
Investigación biomédica:
- Se estudia por sus interacciones con las biomembranas y su posible uso en nanopartículas sólidas de lípidos para la administración de fármacos.
-
Dermatología:
- Efectivo en el tratamiento de afecciones como la dermatitis seborreica debido a sus propiedades antiinflamatorias y antimicrobianas.
Mecanismo De Acción
El estearil glicirretinato ejerce sus efectos a través de múltiples mecanismos :
-
Acción antiinflamatoria:
- Inhibe la producción de citocinas proinflamatorias como la interleucina-1α, la interleucina-1β, la interleucina-6, la interleucina-8 y el factor de necrosis tumoral-α.
- Reduce la inflamación e irritación de la piel.
-
Acción antimicrobiana:
- Presenta propiedades antibacterianas contra cepas como Staphylococcus aureus.
- Inhibe el crecimiento de Malassezia furfur, una levadura asociada a la dermatitis seborreica.
-
Acondicionamiento de la piel:
- Mejora la hidratación de la piel y reduce la descamación, mejorando el aspecto general de la piel.
Análisis Bioquímico
Biochemical Properties
Stearyl glycyrrhetinate interacts with various biomolecules, contributing to its biochemical properties. It has similar properties to glycyrrhetinic acid, useful in skincare applications . It exhibits strong antibacterial activities, particularly against Staphylococcus aureus strains .
Cellular Effects
Stearyl glycyrrhetinate has significant effects on various types of cells and cellular processes. It can diminish skin inflammation and irritation after sun exposure . It also has a soothing effect and conditions the skin . In the context of facial seborrheic dermatitis, it has been found to speed recovery and avoid flare-ups .
Molecular Mechanism
At the molecular level, stearyl glycyrrhetinate exerts its effects through various mechanisms. It has been found to interact differently with multilamellar vesicles and solid lipid nanoparticles, suggesting potential use as a delivery system . It also exhibits a synergistic effect with gentamicin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stearyl glycyrrhetinate have been observed to change over time. It has been found to exhibit bactericidal activity at higher concentrations and bacteriostatic effects at lower concentrations .
Metabolic Pathways
Stearyl glycyrrhetinate is involved in several metabolic pathways. It has been found to inhibit several pathways involved in carbohydrate and amino acid metabolism .
Transport and Distribution
It is known that it has increased oil solubility, allowing its usage in a greater range of cosmetic formulas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
La preparación del estearil glicirretinato implica la esterificación del ácido glicirretínico con alcohol estearílico. Un método común incluye los siguientes pasos :
-
Reacción del ácido glicirretínico con cloruro de p-toluenosulfonilo:
- El ácido glicirretínico se hace reaccionar con cloruro de p-toluenosulfonilo en presencia de trietilamina y acetato de etilo a temperatura ambiente (25°C) durante 2 horas.
- Se precipita un sólido blanco, que luego se filtra.
-
Esterificación con alcohol estearílico:
- El sólido blanco se hace reaccionar con alcohol estearílico y carbonato de potasio en dimetilformamida (DMF) a 70°C durante 5 horas.
- La mezcla de reacción se extrae luego con acetato de etilo, y la fase orgánica se seca para obtener this compound con un alto rendimiento (hasta el 95%).
Métodos de producción industrial:
La producción industrial del this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener un alto rendimiento, eficiencia energética y sostenibilidad ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones:
El estearil glicirretinato experimenta diversas reacciones químicas, incluidas:
-
Esterificación:
- La formación del propio this compound es una reacción de esterificación entre el ácido glicirretínico y el alcohol estearílico.
-
Hidrólisis:
- El this compound se puede hidrolizar de nuevo a ácido glicirretínico y alcohol estearílico en condiciones ácidas o básicas.
Reactivos y condiciones comunes:
Esterificación: Ácido glicirretínico, alcohol estearílico, cloruro de p-toluenosulfonilo, trietilamina, acetato de etilo, carbonato de potasio y DMF.
Hidrólisis: Soluciones acuosas ácidas o básicas.
Principales productos formados:
Esterificación: this compound.
Hidrólisis: Ácido glicirretínico y alcohol estearílico.
Comparación Con Compuestos Similares
El estearil glicirretinato es único debido a su combinación de propiedades antiinflamatorias, antimicrobianas y acondicionadoras de la piel. Compuestos similares incluyen :
-
Ácido glicirretínico:
- El compuesto padre del this compound, conocido por sus efectos antiinflamatorios y calmantes.
-
Glicirretinato de potasio:
- Una forma de sal del ácido glicirretínico con propiedades similares, pero diferentes características de solubilidad.
-
Glicirretinato de sodio succinilo:
- Otro derivado con una solubilidad mejorada y efectos antiinflamatorios similares.
-
Gliceril glicirretinato:
- Un derivado éster utilizado en formulaciones cosméticas por sus propiedades acondicionadoras de la piel.
-
Estearato de glicirretinilo:
- Similar al this compound, pero con diferentes componentes de éster de ácidos grasos.
El this compound destaca por su mayor solubilidad en aceite, lo que lo hace adecuado para una gama más amplia de formulaciones cosméticas y farmacéuticas.
Propiedades
IUPAC Name |
octadecyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFXKPDILJURQ-JKPOUOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313777 | |
| Record name | Stearyl glycyrrhetinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13832-70-7 | |
| Record name | Stearyl glycyrrhetinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13832-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013832707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl glycyrrhetinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, octadecyl ester, (3β,20β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL GLYCYRRHETINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYE6VJS0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









